molecular formula C18H16N2O2S B5812432 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B5812432
M. Wt: 324.4 g/mol
InChI Key: SRURLGNSLGCESF-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: Electrophilic substitution can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: 3-hydroxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide.

    Reduction: 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzylamine.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives .

Properties

IUPAC Name

3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-19-17(11-23-12)13-5-3-7-15(9-13)20-18(21)14-6-4-8-16(10-14)22-2/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRURLGNSLGCESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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